3-(4-Aminobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol
Overview
Description
The compound “3-(4-Aminobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol” belongs to the class of organic compounds known as phenyl-1,2,3-triazoles . These are organic compounds containing a 1,2,3-triazole substituted by a phenyl group . This compound closely resembles guanine and is competitive with it in the metabolism of living organisms .
Synthesis Analysis
The synthesis of 1,2,4-triazolo[1,5-a]pyrimidines has been reported via tandem aza-Wittig and annulation reactions of the corresponding iminophosphoranes, aromatic isocyanate, and substituted thiophenols . Another study reported the synthesis and biological evaluation of new [1,2,3]triazolo[4,5-d]pyrimidine derivatives as potent USP28 inhibitors .Molecular Structure Analysis
The 1,2,4-triazolo[1,5-a]pyrimidine (TP) heterocycle has a relatively simple structure and is remarkably versatile . The ring system of TPs is isoelectronic with that of purines, making this heterocycle a possible surrogate of the purine ring .Chemical Reactions Analysis
1,2,4-Triazole-containing scaffolds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies . They have been used in various fields such as pharmaceutic chemistry, agrochemistry, materials sciences, and organic catalysts .Scientific Research Applications
Synthesis and Structural Analysis
- A derivative of pyrimidine containing the 1,2,4-triazolo[1,5-a]pyrimidine ring, related to the compound of interest, was synthesized using a condensation reaction. This structure was characterized by X-ray diffraction and spectroscopic techniques, with findings on the geometrical parameters and spectral data compared to those of a DFT geometry optimization and molecular orbital calculation. The study provided insights into the molecular structure and properties of such compounds (Lahmidi et al., 2019).
Biological Activity and Receptor Affinity
- Novel derivatives of 1,2,3-triazolo[4,5-d]pyrimidine, which include compounds structurally similar to 3-(4-Aminobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol, showed high affinity toward A1 adenosine receptors. This research highlighted the potential of these compounds in modulating receptor activities, suggesting applications in medicinal chemistry (Betti et al., 1998).
Antimicrobial and Antifungal Applications
- Triazolo[1,5-a]pyrimidin-7-ols, a category closely related to the compound , demonstrated in vitro antimicrobial and antifungal activities. This indicates the potential use of such compounds in the development of new antimicrobial agents (Komykhov et al., 2017).
Antitumor and Antiviral Research
- Compounds structurally akin to this compound were evaluated for their antitumor and antiviral activities, indicating their potential in cancer and viral infection treatments (Islam et al., 2008).
Chemical Transformations and Reactivity
- The synthesis and chemical transformations of related triazolo[1,5-a]pyrimidin-7-ols were investigated, providing insights into their reactivity and potential applications in chemical synthesis (Zemlyanaya et al., 2018).
Future Directions
The [1,2,4]-triazolo[1,5-a]pyrimidine scaffold has found numerous applications in medicinal chemistry . It is interesting to note that compounds containing the [1,2,4]-triazolo[1,5-a]pyrimidine ring exhibit biological activity in various therapeutic areas . Therefore, in order to obtain molecules with potential pharmacological activities, the synthesis of derivatives with a triazolopyrimidine skeleton may be of major biological importance . Future research could focus on finding new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds which would be very useful for the discovery of new drug candidates .
Mechanism of Action
Target of Action
Similar compounds have shown antitumor activities against various human cancer cell lines , suggesting that this compound may also target cancer cells.
Mode of Action
It is known that similar compounds exhibit antitumor activities . These compounds may interact with their targets, leading to changes that inhibit the growth and proliferation of cancer cells .
Biochemical Pathways
Given its potential antitumor activity, it may affect pathways related to cell growth and proliferation .
Result of Action
Similar compounds have shown to inhibit the growth and proliferation of various human cancer cell lines , suggesting that this compound may have similar effects.
Biochemical Analysis
Biochemical Properties
3-(4-Aminobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to inhibit the enzyme dihydrofolate reductase (DHFR), which is essential for DNA synthesis and repair . This inhibition can lead to the disruption of cellular proliferation, making it a potential candidate for anticancer therapies. Additionally, this compound interacts with proteins involved in cell signaling pathways, such as protein kinases, thereby modulating signal transduction processes .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to induce apoptosis in cancer cells by activating caspase enzymes, which play a pivotal role in programmed cell death . Furthermore, this compound influences cell signaling pathways, including the MAPK/ERK pathway, which is involved in cell growth and differentiation . By modulating gene expression, this compound can alter cellular metabolism, leading to changes in the production of key metabolites .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of DHFR, inhibiting its activity and preventing the reduction of dihydrofolate to tetrahydrofolate, a critical step in nucleotide biosynthesis . Additionally, this compound can act as an allosteric modulator of protein kinases, altering their conformation and activity . These interactions lead to changes in gene expression, particularly genes involved in cell cycle regulation and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cell lines . Its effects on normal cells appear to be less pronounced, suggesting a degree of selectivity for cancerous cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to inhibit tumor growth without significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and the levels of key metabolites . The compound’s influence on metabolic pathways can lead to alterations in cellular energy production and biosynthesis processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters such as P-glycoprotein, which facilitates its efflux from cells . Additionally, binding proteins in the bloodstream can aid in its distribution to different tissues . The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys .
Subcellular Localization
The subcellular localization of this compound is critical for its activity. It is primarily localized in the cytoplasm, where it interacts with cytoplasmic enzymes and proteins . It can also translocate to the nucleus, where it affects gene expression by interacting with transcription factors and other nuclear proteins. Post-translational modifications, such as phosphorylation, can influence its localization and activity within the cell.
Properties
IUPAC Name |
3-[(4-aminophenyl)methyl]-6H-triazolo[4,5-d]pyrimidin-7-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N6O/c12-8-3-1-7(2-4-8)5-17-10-9(15-16-17)11(18)14-6-13-10/h1-4,6H,5,12H2,(H,13,14,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNYHKCATQZDSPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C3=C(C(=O)NC=N3)N=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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